molecular formula C16H13ClO6 B12660281 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid CAS No. 94023-72-0

4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid

Cat. No.: B12660281
CAS No.: 94023-72-0
M. Wt: 336.72 g/mol
InChI Key: ZOTIAGGMDTXJIW-UHFFFAOYSA-N
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Description

4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a carboxyphenoxy group, an ethoxy linkage, and a chlorobenzoic acid moiety

Preparation Methods

The synthesis of 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with commercially available 3-chlorobenzoic acid.

    Etherification: The 3-chlorobenzoic acid undergoes etherification with 2-(4-carboxyphenoxy)ethanol under acidic conditions to form the desired ether linkage.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups to alcohols.

    Substitution: The chlorine atom in the benzoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted benzoic acids, alcohols, ketones, and esters.

Scientific Research Applications

4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom and ether linkage may also play roles in modulating the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid include:

    4-(4-Carboxyphenoxy)phthalic acid: Shares the carboxyphenoxy group but differs in the benzoic acid moiety.

    3-Chlorobenzoic acid: Lacks the ether linkage and carboxyphenoxy group.

    4-Carboxyphenylboronic acid: Contains a boronic acid group instead of the ether and chlorobenzoic acid moieties.

Properties

CAS No.

94023-72-0

Molecular Formula

C16H13ClO6

Molecular Weight

336.72 g/mol

IUPAC Name

4-[2-(4-carboxyphenoxy)ethoxy]-3-chlorobenzoic acid

InChI

InChI=1S/C16H13ClO6/c17-13-9-11(16(20)21)3-6-14(13)23-8-7-22-12-4-1-10(2-5-12)15(18)19/h1-6,9H,7-8H2,(H,18,19)(H,20,21)

InChI Key

ZOTIAGGMDTXJIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCOC2=C(C=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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